Synthesis and characterization of 2,3-Dioxoindoline-4-carboxylic acid
Synthesis and characterization of 2,3-Dioxoindoline-4-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-Dioxoindoline-4-carboxylic acid
Introduction: The Strategic Importance of Isatin-4-carboxylic acid
Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The molecule 2,3-Dioxoindoline-4-carboxylic acid, also known as isatin-4-carboxylic acid, is a particularly valuable building block. Its strategic importance lies in the combination of the reactive isatin core with a carboxylic acid group at the C4 position. This functional group serves as a versatile synthetic handle, enabling derivatization into esters, amides, and other functionalities, thereby facilitating the creation of compound libraries for drug discovery programs.[4][5] Furthermore, the carboxylic acid moiety can directly participate in pharmacophoric interactions or serve as a key intermediate for synthesizing more complex heterocyclic systems, such as quinolines via the Pfitzinger reaction.[6][7][8]
This guide provides a comprehensive overview of the synthesis, purification, and detailed spectroscopic characterization of 2,3-Dioxoindoline-4-carboxylic acid, offering field-proven insights and methodologies for its successful preparation and validation.
Part 1: Synthesis of 2,3-Dioxoindoline-4-carboxylic acid
The synthesis of isatins is a well-established field, with several named reactions providing reliable routes. For preparing 4-substituted isatins, the choice of starting material and reaction is critical for achieving the desired regiochemistry. The Sandmeyer isatin synthesis is the most classical and frequently employed method for this transformation.
Synthetic Strategy: The Sandmeyer Approach
The Sandmeyer synthesis is a robust, albeit condition-sensitive, method for converting anilines into isatins.[9][10][11] The process begins with the reaction of an appropriately substituted aniline—in this case, 3-aminobenzoic acid—with chloral hydrate and hydroxylamine hydrochloride.[12][13] This forms an isonitrosoacetanilide intermediate. The crucial step is the subsequent acid-catalyzed cyclization using concentrated sulfuric acid, which proceeds via an intramolecular electrophilic substitution to furnish the isatin ring system.[9][12]
The causality behind this choice rests on the commercial availability of 3-aminobenzoic acid and the historical reliability of the Sandmeyer reaction for anilines bearing electron-withdrawing groups.[1] While alternative methods like the Stolle synthesis exist, they typically involve harsher reagents like oxalyl chloride and Lewis acids and are often preferred for N-substituted isatins.[1][3][10][14]
Visualizing the Synthetic Workflow
Caption: Workflow for the Sandmeyer synthesis of 2,3-Dioxoindoline-4-carboxylic acid.
Detailed Experimental Protocol (Sandmeyer Synthesis)
This protocol is a self-validating system. Successful formation of the intermediate in Step 1 is visually indicated by the precipitation of a solid. The final cyclization in Step 2 is marked by a distinct color change upon quenching the reaction mixture.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-carboxyphenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
Reagent Preparation: In a 2 L round-bottom flask, dissolve chloral hydrate (0.54 mol) and crystallized sodium sulfate (1300 g) in 1200 mL of deionized water. The sodium sulfate solution serves to control the reaction rate and facilitate the precipitation of the product.
-
Addition of Aniline: Prepare a solution of 3-aminobenzoic acid (0.50 mol) in 300 mL of water containing concentrated hydrochloric acid (0.52 mol). Add this solution to the flask.
-
Hydroxylamine Addition: Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water to the reaction mixture.
-
Heating and Reaction: Heat the mixture vigorously. The onset of boiling should occur within approximately 45 minutes. Continue vigorous boiling for 1-2 minutes, during which time the isonitrosoacetanilide intermediate will begin to crystallize and precipitate from the solution.[15]
-
Isolation: Cool the flask in an ice-water bath to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and air-dry.
Step 2: Cyclization to 2,3-Dioxoindoline-4-carboxylic acid
-
Acid Treatment: Cautiously add the dried isonitrosoacetanilide intermediate from Step 1 in small portions to pre-warmed (50 °C) concentrated sulfuric acid (5 parts by weight). An exothermic reaction will occur.
-
Cyclization: Carefully heat the mixture to 80 °C and maintain this temperature for approximately 10-15 minutes, or until a sample of the reaction mixture poured into water gives a clear solution. This indicates the completion of the cyclization.
-
Quenching and Precipitation: Allow the mixture to cool slightly, then pour it carefully over a large volume of crushed ice. The product will precipitate as a solid.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper. The product can be further purified by recrystallization from an ethanol/water mixture to yield an orange-red crystalline solid.
Part 2: Characterization and Data
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of physical and spectroscopic methods provides an unambiguous validation of the target molecule.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₅NO₄ | [16] |
| Molecular Weight | 191.14 g/mol | [16] |
| Appearance | Orange-red crystalline solid | [10] |
| CAS Number | 41704-95-4 | [17] |
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for 2,3-Dioxoindoline-4-carboxylic acid. These values are based on characteristic absorptions for the functional groups present.[18][19]
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| IR (cm⁻¹) | O-H (Carboxylic Acid) | 2500-3300 (very broad) | Strong hydrogen bonding of the carboxylic acid dimer.[18] |
| N-H (Lactam) | ~3200 (broad) | N-H stretching vibration.[14] | |
| C=O (Ketone, C3) | ~1760 | Carbonyl stretch, higher frequency due to ring strain. | |
| C=O (Amide, C2) | ~1740 | Lactam carbonyl stretch. | |
| C=O (Carboxylic Acid) | ~1710 | Dimeric carboxylic acid carbonyl stretch.[18] | |
| ¹H NMR (ppm) | -COOH | > 12 (s, broad) | Highly deshielded acidic proton.[18] |
| -NH | ~11 (s, broad) | Lactam proton. | |
| Aromatic-H | 7.0 - 8.0 (m) | Protons on the substituted benzene ring. | |
| ¹³C NMR (ppm) | C=O (Ketone, C3) | ~184 | Ketone carbonyl carbon.[14] |
| C=O (Carboxylic Acid) | ~165-170 | Carboxylic acid carbonyl carbon.[18] | |
| C=O (Amide, C2) | ~159 | Lactam carbonyl carbon.[14] | |
| Aromatic-C | 110-150 | Carbons of the benzene ring. | |
| Mass Spec (m/z) | [M]+ | 191.02 | Molecular ion peak corresponding to C₉H₅NO₄. |
Visualizing the Characterization Workflow
Caption: Logical workflow for the structural characterization of the synthesized product.
Part 3: Applications and Future Directions
The successful synthesis and characterization of 2,3-Dioxoindoline-4-carboxylic acid opens numerous avenues for research and development.
-
Scaffold for Library Synthesis: The carboxylic acid is a prime functional group for derivatization. Standard coupling reactions (e.g., with amines to form amides, or alcohols to form esters) can be used to rapidly generate a diverse library of compounds. These new chemical entities can be screened against various biological targets, leveraging the inherent bioactivity of the isatin core.
-
Intermediate for Complex Heterocycles: This molecule is a key starting material for the Pfitzinger reaction, which condenses isatins with carbonyl compounds in the presence of a base to yield substituted quinoline-4-carboxylic acids.[6][7] Quinolines are another critical pharmacophore found in many approved drugs.
-
Probing Biological Targets: The strategic placement of the acidic group can be exploited to target specific binding pockets in enzymes or receptors where hydrogen bonding and ionic interactions are critical for affinity and selectivity.[20][21]
References
- Al-khuzaie, F., & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives.
-
Marx, J. N., & Fivush, A. M. (2011). Synthesis of Substituted Isatins. Molecules, 16(12), 10133-10143. [Link]
-
Zahid, H., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics, 10(5), 134-140. [Link]
-
Singh, G., et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(35), 21535-21566. [Link]
-
Name Reactions. (n.d.). Sandmeyer Isatin Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]
-
SynArchive. (n.d.). Sandmeyer Isatin Synthesis. SynArchive. [Link]
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]
-
Anonymous. (2022). Isatin. International Journal of Current Microbiology and Applied Sciences, 11(01), 61-77. [Link]
-
ResearchGate. (2016). A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ChemInform. [Link]
-
ResearchGate. (2018). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. Request PDF. [Link]
-
Nazeer, E., et al. (2022). 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. International Journal of Research and Review, 9(1), 109-122. [Link]
-
PubChem. (n.d.). 2,3-Dioxoindoline-6-carboxylic acid. PubChem. [Link]
-
VEGPHARM. (n.d.). 2,3-Dioxoindoline-4-carboxylic acid. VEGPHARM. [Link]
-
Horgan, C., et al. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Pharmaceutical Sciences. [Link]
-
Horgan, C., et al. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]
-
McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]
-
LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
Pharmaffiliates. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Pharmaffiliates. [Link]
-
PubMed. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry, 27(14), 3075-3086. [Link]
Sources
- 1. journals.irapa.org [journals.irapa.org]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres [ouci.dntb.gov.ua]
- 5. cora.ucc.ie [cora.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. synarchive.com [synarchive.com]
- 13. ijcmas.com [ijcmas.com]
- 14. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 15. ijrrjournal.com [ijrrjournal.com]
- 16. 2,3-Dioxoindoline-6-carboxylic acid | C9H5NO4 | CID 46941538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. vegpharm.com [vegpharm.com]
- 18. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. nbinno.com [nbinno.com]
- 21. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]





